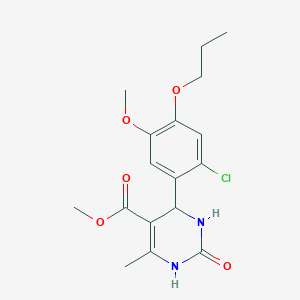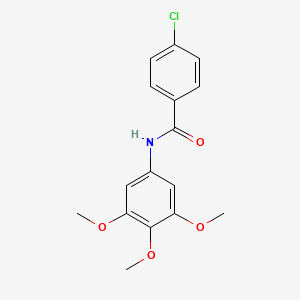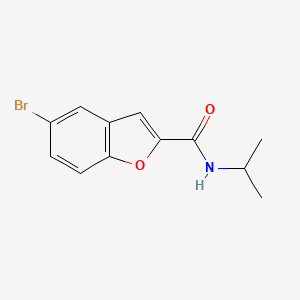![molecular formula C21H25N3O2 B4392879 (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392879.png)
(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide
Übersicht
Beschreibung
(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, also known as DBT-120, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell signaling pathways. This inhibition can lead to a reduction in inflammation and oxidative stress, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide in lab experiments is that it has been shown to have low toxicity and is well-tolerated by animals. This makes it a potentially useful compound for in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. One area of focus could be on further elucidating its mechanism of action and identifying specific targets that it interacts with. Another area of focus could be on exploring its potential use in combination with other compounds for the treatment of neurodegenerative diseases and cancer. Additionally, more studies could be done to investigate its potential use in other areas of research, such as inflammation and oxidative stress.
Wissenschaftliche Forschungsanwendungen
(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has also been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
N-[3-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-5-10-20(17(16)2)26-14-13-24-19-9-4-3-8-18(19)23-21(24)11-6-12-22-15-25/h3-5,7-10,15H,6,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKQAQQTNGGGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)



![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)



